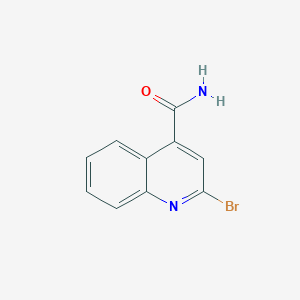

2-Bromoquinoline-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrN2O |

|---|---|

Molekulargewicht |

251.08 g/mol |

IUPAC-Name |

2-bromoquinoline-4-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) |

InChI-Schlüssel |

ADKAZKCXBSTGQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromoquinoline 4 Carboxamide and Its Functional Groups

Reactivity of the Bromine Moiety at Position 2

The bromine atom at the C-2 position of the quinoline (B57606) ring is a key functional group that serves as a versatile handle for synthetic modifications. Its reactivity is significantly influenced by the electron-deficient nature of the C-2 position in the quinoline nucleus.

The bromine atom at the C-2 position of 2-bromoquinoline-4-carboxamide is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atom in the quinoline ring and the carboxamide group at the C-4 position, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. pressbooks.pub In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion, followed by the elimination of the bromide ion to yield the substituted product. pressbooks.pub

A variety of nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups. For instance, reactions with amines or sodium methoxide (B1231860) can be used to synthesize 2-amino or 2-methoxy quinoline derivatives, respectively. jst.go.jp The bromine atom's ability to act as a leaving group facilitates the synthesis of more complex molecules. smolecule.comsmolecule.com Microwave irradiation has been shown to significantly accelerate the rate of nucleophilic substitution reactions on halogenated quinolines. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromoquinolines

| Substrate | Nucleophile | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Various amines | 2-Amino-6-bromoquinolines | Neat, 80–110°C | jst.go.jp |

| 6-Bromo-2-chloroquinoline | Sodium methoxide (NaOMe) | 6-Bromo-2-methoxyquinoline | MeOH, 80–110°C | jst.go.jp |

| 2-Bromoquinoline-4-carbonitrile | General Nucleophiles | 2-Substituted-quinoline-4-carbonitriles | Not specified | smolecule.com |

The bromine atom at C-2 makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly noteworthy. researchgate.netresearchgate.net

This reaction is a powerful tool for introducing aryl or other organic fragments at the C-2 position. For example, 2-bromoquinoline-4-carboxylic acid can be coupled with naphthalen-2-yl boronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to form 2-(naphthalen-2-yl)quinoline-4-carboxylic acid. The high electrophilicity of the C-2 position in quinolines often ensures high reactivity and selectivity in these coupling reactions. rsc.org The choice of palladium catalyst and ligands can be crucial; for instance, Pd(dppf)Cl₂ and Pd(PPh₃)₄ can exhibit different selectivities in reactions with dihaloquinolines. rsc.org

Table 2: Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Bromoquinoline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoquinoline-4-carboxylic acid | Naphthalen-2-yl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |

| Bromoquinolines (general) | 2-Aminophenylboronic acid HCl | PdCl₂(dppf) | Not specified | Not specified | Biaryl systems | researchgate.net |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | Not specified | Not specified | 6,8-Diaryl-tetrahydroquinolines | researchgate.net |

Furthermore, the electron-withdrawing nature of the bromine atom deactivates the aromatic ring towards electrophilic aromatic substitution. However, its primary role in the context of this molecule is to serve as an excellent leaving group and a handle for cross-coupling reactions, thereby providing a gateway to a wide array of functionalized quinoline derivatives. evitachem.com

Reactivity of the Carboxamide Moiety at Position 4

The carboxamide group at the C-4 position is a robust functional group that can also undergo several important chemical transformations, providing another avenue for derivatization.

The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromoquinoline-4-carboxylic acid. nih.gov This transformation is typically achieved under either acidic or basic conditions, usually with heating.

In acidic hydrolysis, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the formation of the carboxylate, which is then protonated (in the case of acidic workup) to yield the final carboxylic acid. This conversion is fundamental, as the resulting carboxylic acid can serve as a precursor for other functional groups, such as esters or acyl chlorides. vulcanchem.com The related hydrolysis of a carbonitrile at the C-4 position to a carboxylic acid has also been reported. smolecule.com

The carboxamide functional group can be reduced to an amine. This transformation is a key method for synthesizing (aminomethyl)quinolines. Powerful reducing agents are typically required for this conversion, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) being a common choice. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent for amide reduction. nih.gov

The reaction converts the C=O group of the amide into a CH₂ group, yielding 2-bromo-4-(aminomethyl)quinoline. This reaction provides access to a different class of derivatives compared to those obtained from the reactivity of the bromine atom, expanding the synthetic utility of the parent molecule. The reduction of related amide structures to their corresponding amines has been demonstrated in the synthesis of complex molecules. nih.gov

Reactivity of the Quinoline Core in this compound

Sites of Electrophilic and Nucleophilic Attack on the Quinoline Ring

The quinoline ring system in this compound exhibits distinct reactivity towards electrophilic and nucleophilic reagents, influenced by the interplay of the fused benzene (B151609) and pyridine (B92270) rings, as well as the substituents.

Electrophilic Attack: The nitrogen atom in the quinoline ring deactivates the pyridine portion towards electrophilic substitution. libretexts.orgarsdcollege.ac.in Consequently, electrophilic attack preferentially occurs on the benzene ring, primarily at positions 5 and 8. arsdcollege.ac.in The presence of the bromine atom at the 2-position and the carboxamide group at the 4-position further influences the electron density distribution and can direct incoming electrophiles. Specifically, the bromine atom is an electron-withdrawing group that can direct electrophilic substitution to certain positions on the aromatic ring.

Nucleophilic Attack: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack than the benzene ring. The bromine atom at the 2-position is a good leaving group, making this position a primary site for nucleophilic aromatic substitution (SNAr). acs.orgsmolecule.com Various nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. semanticscholar.orgresearchgate.netjst.go.jp The rate and success of these substitution reactions can be enhanced by factors such as increased pressure. acs.orgacs.org Activation of the quinoline ring by nitration can also facilitate nucleophilic substitution of the bromo group. semanticscholar.orgresearchgate.net

The following table summarizes the preferred sites of attack on the quinoline ring:

| Type of Attack | Preferred Positions | Influencing Factors | Reference |

| Electrophilic | 5 and 8 | Deactivating effect of the nitrogen atom; directing effects of substituents. arsdcollege.ac.in | arsdcollege.ac.in |

| Nucleophilic | 2 | Presence of the bromine leaving group; electron-deficient nature of the pyridine ring. acs.orgsmolecule.com | acs.orgsmolecule.com |

Cyclization Reactions Utilizing this compound as a Precursor

This compound and its derivatives are valuable precursors for the synthesis of fused polycyclic quinoline systems. nih.govresearchgate.net These cyclization reactions often involve the strategic participation of both the bromo substituent and the carboxamide group, or derivatives thereof.

One common strategy involves intramolecular reactions where a nucleophilic center, often introduced via derivatization of the carboxamide group, attacks a position on the quinoline ring. For instance, a substituent introduced at the carboxamide nitrogen can contain a nucleophilic group that subsequently displaces an ortho-positioned group on an adjacent ring or undergoes a cyclization reaction involving another part of the quinoline scaffold.

Another approach involves intermolecular reactions followed by cyclization. For example, a palladium-catalyzed coupling reaction at the 2-position (displacing the bromine) can introduce a functionality that then partakes in a ring-closing reaction with the carboxamide group or a neighboring substituent. rsc.orgchim.it

These cyclization reactions are pivotal in constructing complex heterocyclic architectures with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The specific conditions for these reactions, including catalysts and solvents, are critical for achieving the desired fused ring system. researchgate.net

Mechanistic Investigations of Key Transformations

Proton Transfer Mechanisms in Quinoline Systems

Proton transfer is a fundamental process in the chemistry of quinoline derivatives and can significantly influence their reactivity and properties. rsc.orgresearchgate.netresearchgate.net In quinoline systems, both intramolecular and intermolecular proton transfers are observed.

Intramolecular Proton Transfer: In certain substituted quinolines, particularly those with hydroxyl or amino groups in proximity to the quinoline nitrogen, intramolecular proton transfer can occur. rsc.orgresearchgate.net This process can lead to the formation of tautomeric forms, such as the keto tautomer from a hydroxyquinoline. researchgate.net The equilibrium between these tautomers is often dependent on the solvent and the electronic nature of other substituents on the quinoline ring. researchgate.net For example, ground-state intramolecular proton transfer (GSIPT) has been shown to inhibit N-methylation in certain quinoline derivatives. rsc.org

Intermolecular Proton Transfer: In protic solvents, quinoline derivatives can participate in intermolecular proton transfer with solvent molecules. dntb.gov.ua For instance, the excited-state proton transfer (ESPT) in 7-aminoquinoline (B1265446) derivatives is often mediated by solvent molecules like methanol (B129727). dntb.gov.ua The basicity of the quinoline nitrogen and the acidity of the proton-donating group are key factors governing the rate of this process. dntb.gov.ua The mechanism can involve a relay of multiple solvent molecules to facilitate the long-range transfer of a proton. researchgate.net

The study of proton transfer mechanisms often involves a combination of experimental techniques, such as UV-Vis absorption and emission spectroscopy and NMR, along with theoretical calculations. researchgate.net

Proposed Cascade Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to synthesize complex molecules like multisubstituted quinoline-4-carboxamides in a single step from simple starting materials. acs.orgnih.govresearchgate.netacs.orgtandfonline.com These reactions involve a sequence of intramolecular and intermolecular transformations where the product of one step becomes the substrate for the next.

A proposed mechanism for the synthesis of quinoline-4-carboxamides from isatins and 1,1-enediamines involves several key steps. acs.org The reaction is often catalyzed by an acid. The proposed cascade begins with an aza-ene addition of the isatin (B1672199) to the enediamine to form an intermediate. This is followed by tautomerization and subsequent intramolecular cyclization. The final steps involve a ring-opening and rearrangement to form the stable quinoline-4-carboxamide product. acs.org

Another example of a cascade reaction involves the TMSBr-promoted cyclization of ortho-propynol phenyl azides to synthesize 4-bromo quinolines. mdpi.com This strategy allows for the construction of the quinoline core and the introduction of the bromo substituent in a single process.

Advanced Analytical Characterization Techniques for 2 Bromoquinoline 4 Carboxamide and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for probing the molecular structure of compounds. By interacting with molecules using electromagnetic radiation, these methods help to map out the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H-NMR Spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2-Bromoquinoline-4-carboxamide, the aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The single proton at the C3 position is expected to be a singlet, while the protons on the benzo-fused ring (C5-H, C6-H, C7-H, C8-H) would show a more complex pattern of doublets and triplets, depending on their coupling with adjacent protons. The amide (-CONH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C-NMR Spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts are spread over a wider range than in ¹H-NMR (0-220 ppm), which minimizes signal overlap. pressbooks.pub The carbonyl carbon of the amide group is expected to be the most downfield signal (δ 165-175 ppm). chemguide.co.uk The carbon atoms of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the bromine (C2) showing a characteristic shift. chemguide.co.uk

2D-NMR Spectroscopy techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule.

COSY spectra reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together proton spin systems within the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. oxinst.com

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Atom | Predicted ¹H Chemical Shift (δ, ppm) |

| C2 | - |

| C3 | ~8.3 (s, 1H) |

| C4 | - |

| C4a | - |

| C5 | ~8.1 (d, 1H) |

| C6 | ~7.7 (t, 1H) |

| C7 | ~7.9 (t, 1H) |

| C8 | ~8.2 (d, 1H) |

| C8a | - |

| C=O | - |

| NH₂ | ~7.8 and ~8.0 (br s, 2H) |

Note: These are predicted values based on typical chemical shifts for quinoline and carboxamide moieties. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amide group typically appear as two sharp bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) is a very strong and characteristic absorption, expected around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1640-1600 cm⁻¹. Vibrations associated with the aromatic quinoline ring include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Vibrational Mode |

| Amide N-H | Symmetric & Asymmetric Stretch |

| Aromatic C-H | Stretch |

| Amide C=O | Stretch (Amide I) |

| Amide N-H | Bend (Amide II) |

| Aromatic C=C | Ring Stretch |

| C-N | Stretch |

| C-Br | Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Molecules containing π-bonds or atoms with non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons to higher energy molecular orbitals. uobabylon.edu.iq

The this compound molecule contains an extended conjugated π-system in the quinoline ring, which acts as a chromophore. This system is expected to give rise to intense π→π* transitions, likely resulting in multiple absorption bands in the UV region (200-400 nm). The presence of the carbonyl group (C=O) in the carboxamide moiety introduces the possibility of a weaker n→π* transition, which typically occurs at a longer wavelength than the π→π* transitions. masterorganicchemistry.com The exact position of the absorption maxima (λmax) is sensitive to the solvent polarity and the presence of substituents on the quinoline ring. libretexts.org Increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths). uobabylon.edu.iq

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, can offer clues about the molecule's structure.

For this compound (C₁₀H₇BrN₂O), the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of this peak. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is a definitive indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the elemental formula of the molecule and its fragments. mdpi.com The calculated exact mass of the ⁷⁹Br isotope of this compound is 250.9796 Da. An HRMS measurement confirming this mass would provide strong evidence for the molecular formula C₁₀H₇⁷⁹BrN₂O. Common fragmentation pathways could include the loss of the carboxamide group (-CONH₂) or the bromine atom.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. daneshyari.com

A typical method for purity assessment would involve reversed-phase HPLC (RP-HPLC). In this setup, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. daneshyari.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum). researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. rsc.org

Gas Chromatography (GC) is generally less suitable for this compound due to its relatively high molecular weight and polarity, which would require high temperatures that could lead to decomposition. However, GC could be employed for the analysis of more volatile or thermally stable derivatives after a suitable derivatization process.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which a precise molecular model can be built. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

While the specific crystal structure for this compound is not publicly available, the structure of a related derivative, N-(4-nitrophenyl)quinoline-2-carboxamide, provides a representative example of the detailed information that can be obtained. researchgate.netresearchgate.net The analysis of this derivative revealed a monoclinic crystal system with specific unit cell dimensions. researchgate.netresearchgate.net The data confirmed the planarity of the quinoline ring system and detailed the dihedral angles between the various parts of the molecule. researchgate.netresearchgate.net Such an analysis for this compound would definitively confirm its constitution and reveal how the molecules pack in the solid state, including the hydrogen bonding patterns formed by the amide N-H groups and the carbonyl oxygen.

| Crystallographic Data for a Representative Derivative: N-(4-nitrophenyl)quinoline-2-carboxamide researchgate.netresearchgate.net | |

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 7.2928(3) |

| b (Å) | 13.6807(6) |

| c (Å) | 13.3131(7) |

| β (°) | 91.349(1) |

| Volume (ų) | 1327.9 |

| Z | 4 |

Future Research Directions and Perspectives in 2 Bromoquinoline 4 Carboxamide Chemistry

Development of Novel and Sustainable Synthetic Routes for Brominated Quinoline-4-carboxamides

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Pfitzinger, Doebner-von Miller, and Friedländer syntheses. nih.gov While effective, these methods often involve harsh conditions, stoichiometric reagents, and limited atom economy. The future of synthesizing 2-bromoquinoline-4-carboxamide and its analogues lies in developing more efficient, sustainable, and versatile methodologies.

Key areas for future research include:

Advanced Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form complex products. rsc.orgrsc.org Adapting MCRs, such as the Povarov reaction, to incorporate brominated anilines or other bromo-substituted precursors could provide rapid access to a diverse library of brominated quinoline-4-carboxamides. rsc.org

Green Chemistry Protocols: The application of green chemistry principles is crucial for sustainable chemical production. Future synthetic routes should explore:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.com

Environmentally Benign Solvents: The use of ionic liquids or deep eutectic solvents can replace volatile and toxic organic solvents. ijpsjournal.com

Reusable Catalysts: Employing solid acid catalysts like Nafion NR50 can simplify purification and reduce waste. mdpi.com

| Synthetic Strategy | Traditional Approach | Proposed Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Core Ring Formation | Pfitzinger reaction with brominated precursors. nih.gov | One-pot Co(III)-catalyzed C-H activation/cyclization. nih.gov | High atom economy, broad functional group tolerance, reduced waste (H₂O and H₂ as by-products). nih.gov |

| Reaction Conditions | High temperatures, strong acids/bases. nih.gov | Microwave-assisted synthesis (MAS) with solid acid catalysts. mdpi.comijpsjournal.com | Rapid reaction times, improved energy efficiency, catalyst reusability. ijpsjournal.com |

| Overall Process | Multi-step synthesis with purification at each stage. | Multicomponent reactions (MCRs) in continuous flow systems. rsc.orgrsc.org | High efficiency, convergence, enhanced safety and scalability. rsc.org |

Exploration of Undiscovered Reactivity Profiles for Bromine and Carboxamide Moieties

The this compound scaffold possesses distinct reactive sites—the C2-bromine, the C4-carboxamide, and the quinoline ring itself—that can be selectively manipulated. A deeper exploration of their reactivity is essential for unlocking the full potential of this molecule.

Reactivity of the C2-Bromine: The bromine atom serves as a versatile synthetic handle for post-synthesis modification, primarily through cross-coupling reactions. Future work should systematically explore a wide range of modern coupling methodologies, including:

Suzuki and Stille Couplings: To introduce novel aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: For the installation of alkyne functionalities, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: To create C-N bonds, introducing diverse amine substituents.

Photoredox Catalysis: To enable novel coupling reactions under mild conditions that are inaccessible through traditional thermal methods.

Reactivity of the C4-Carboxamide: The carboxamide group is not merely a passive substituent. Future studies should investigate its role as:

A Directing Group: For late-stage C-H functionalization at other positions on the quinoline ring.

A Precursor to Other Functional Groups: Research into its controlled dehydration to nitriles or reduction to amines would expand the available chemical space.

A Supramolecular Synthon: Exploration of its hydrogen bonding capabilities for the rational design of self-assembling materials, liquid crystals, or host-guest complexes.

| Functional Moiety | Potential Reaction Type | Anticipated Outcome | Research Goal |

|---|---|---|---|

| C2-Bromine | Suzuki Cross-Coupling | Formation of C(sp²)-C(sp²) bonds (e.g., biaryls) | Introduce diverse aromatic substituents for tuning electronic/biological properties. |

| C2-Bromine | Sonogashira Coupling | Formation of C(sp²)-C(sp) bonds (alkynes) | Create rigid linkers or precursors for click chemistry. |

| C4-Carboxamide | Hofmann Rearrangement | Conversion of -CONH₂ to -NH₂ | Access novel 4-aminoquinoline (B48711) derivatives. |

| C4-Carboxamide | Dehydration (e.g., using P₂O₅) | Conversion of -CONH₂ to -CN | Synthesize 4-cyanoquinoline building blocks. |

| Quinoline Ring | Directed C-H Nitration/Sulfonation | Functionalization at specific positions (e.g., C5, C8) | Explore electrophilic substitution patterns guided by existing groups. |

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry is an indispensable tool for accelerating the discovery process and gaining deeper mechanistic insights. researchgate.net For this compound, a concerted computational and experimental approach will be highly beneficial.

Rational Design of Derivatives: Density Functional Theory (DFT) can be employed to calculate key electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. nih.gov This information can guide the synthesis of derivatives with tailored electronic, optical, or binding properties for specific applications in materials science or as inhibitors of biological targets. researchgate.netnih.gov

Prediction of Reaction Mechanisms: Computational modeling can be used to map the reaction energy profiles for both the synthesis of the scaffold and its subsequent functionalization. This allows for the prediction of the most favorable reaction pathways, the identification of key transition states, and the rationalization of observed regioselectivity, ultimately enabling more efficient reaction optimization.

In Silico Screening: Molecular docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against protein targets. nih.gov This can identify promising candidates for further synthesis and biological evaluation, streamlining the drug discovery process.

| Computational Method | Application Area | Specific Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Rational Design | Predict electronic properties (HOMO/LUMO) to design molecules for organic electronics. nih.gov |

| Transition State Theory | Mechanism Prediction | Elucidate the mechanism of a novel catalytic synthesis to optimize catalyst and conditions. |

| Molecular Docking | Virtual Screening | Identify derivatives with high binding affinity to a specific enzyme active site. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Binding Stability Analysis | Confirm the stability of a ligand-protein complex identified through docking. nih.gov |

Integration with Emerging Chemical Technologies for Enhanced Synthesis and Characterization

The synergy between traditional chemistry and emerging technologies offers powerful new avenues for research. The study of this compound and its derivatives would greatly benefit from the adoption of state-of-the-art platforms.

Automated Synthesis and Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry) and allow for the safe handling of hazardous intermediates. Automating these systems can enable the rapid synthesis and optimization of a large array of derivatives with minimal manual intervention.

High-Throughput Screening (HTS): To accelerate the discovery of new applications, HTS techniques can be used to rapidly screen libraries of synthesized compounds for desired properties, whether it be catalytic activity, fluorescence, or biological efficacy.

Machine Learning (ML) and Artificial Intelligence (AI): AI algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations, suggest optimal synthetic routes, and even design novel molecules with desired properties in silico. This data-driven approach can significantly reduce the number of experiments needed, saving time and resources.

By pursuing these future research directions, the scientific community can fully harness the synthetic versatility of this compound, paving the way for the development of novel functional molecules for a wide range of scientific and technological applications.

Q & A

Q. What are the recommended synthetic routes for 2-bromoquinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of quinoline-4-carboxamide precursors. A common approach involves using brominating agents like or (N-bromosuccinimide) under controlled temperatures (50–80°C). For example, methyl 2-bromoquinoline-4-carboxylate (a structural analog) is synthesized via esterification followed by bromination, achieving >90% purity with optimized stoichiometry . Yield optimization requires monitoring reaction time (6–12 hrs) and solvent selection (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm bromine substitution at position 2 and carboxamide functionalization at position 3. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (, MW 251.08) and isotopic patterns consistent with bromine .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO (25 mg/mL), moderately soluble in DMF, and poorly soluble in aqueous buffers. Pre-warming to 37°C and sonication improve dissolution .

- Storage : Store desiccated at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation. Avoid freeze-thaw cycles for stock solutions .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Methodological Answer : Structural analogs like methyl 2-bromoquinoline-4-carboxylate exhibit competitive inhibition of CYP3A4 and CYP2D6 isoforms. To assess interactions:

In Vitro Assays : Use human liver microsomes (HLMs) with NADPH regeneration systems.

IC Determination : Monitor metabolite formation (e.g., fluorescent probes) via HPLC or LC-MS.

Docking Studies : Employ molecular modeling (e.g., AutoDock Vina) to identify binding pockets on CYP isoforms.

Note: Contradictions in IC values across studies may arise from differences in assay conditions (e.g., substrate concentration, incubation time) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Normalization : Standardize assays using reference inhibitors (e.g., ketoconazole for CYP3A4) and normalize activity to cell viability (via MTT assays).

- Batch Analysis : Compare purity (>98% by HPLC) and stability (via accelerated degradation studies) across batches to rule out compound degradation .

- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers caused by structural analogs (e.g., 3-bromo vs. 6-bromo isomers) .

Q. How can computational methods optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETlab2.0 predict parameters (e.g., logP, BBB permeability). For this compound, logP ~2.1 suggests moderate bioavailability but limited CNS penetration.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at position 6 to enhance metabolic stability. Validate via in vitro microsomal stability assays .

Key Considerations for Experimental Design

- Control Experiments : Include bromine-free analogs (e.g., quinoline-4-carboxamide) to isolate bromine-specific effects.

- Troubleshooting : If crystallization fails during purification, switch to reverse-phase HPLC with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.